molecular formula C18H16BrNO4S B2566916 12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052610-83-9

12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2566916
CAS No.: 1052610-83-9
M. Wt: 422.29
InChI Key: FEAIIMRPTFULDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C18H16BrNO4S and its molecular weight is 422.29. The purity is usually 95%.
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Properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAIIMRPTFULDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the field of cancer treatment. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C18H16BrNO4S
  • Molecular Weight : 422.29 g/mol
  • IUPAC Name : 12-(4-bromophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

The compound's structure suggests it may interact with biological targets through multiple pathways:

  • Inhibition of Cell Proliferation : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical mechanism for effective cancer therapies.
  • Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in the cell cycle, preventing cells from dividing.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induces apoptosis
A549 (Lung Cancer)8.5G2/M phase arrest
SW480 (Colon Cancer)6.0Inhibits proliferation

These findings indicate that the compound exhibits significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent.

Case Studies

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP .
  • A549 Cell Line Analysis : Flow cytometry analysis revealed that the compound induced G2/M phase arrest in A549 cells, leading to an accumulation of cells in this phase and subsequent apoptosis .
  • SW480 Cells Response : The compound was tested on colon cancer SW480 cells, showing a significant reduction in proliferation rates and alterations in cell cycle distribution .

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